![molecular formula C7H16NO5P B14198785 Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate CAS No. 917895-42-2](/img/structure/B14198785.png)
Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate is an organic compound that features both ester and phosphonate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate typically involves the reaction of ethyl acetate with a phosphorylating agent in the presence of a base. One common method involves the use of diethyl phosphite and 3-aminopropanol under basic conditions to form the desired product. The reaction is usually carried out at room temperature and monitored using techniques such as NMR spectroscopy to ensure the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphoryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the ester group under mild conditions.
Major Products Formed
Oxidation: Phosphonate esters.
Reduction: Phosphine oxides.
Substitution: Substituted esters and phosphonates.
科学的研究の応用
Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
Diethyl phosphite: A phosphorylating agent used in organic synthesis.
3-Aminopropanol: An amino alcohol used as a building block in chemical synthesis.
Uniqueness
Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate is unique due to the presence of both ester and phosphonate functional groups, which confer distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
CAS番号 |
917895-42-2 |
|---|---|
分子式 |
C7H16NO5P |
分子量 |
225.18 g/mol |
IUPAC名 |
3-aminopropoxy-(2-ethoxy-2-oxoethyl)phosphinic acid |
InChI |
InChI=1S/C7H16NO5P/c1-2-12-7(9)6-14(10,11)13-5-3-4-8/h2-6,8H2,1H3,(H,10,11) |
InChIキー |
VKINMRNOUHRVKL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CP(=O)(O)OCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


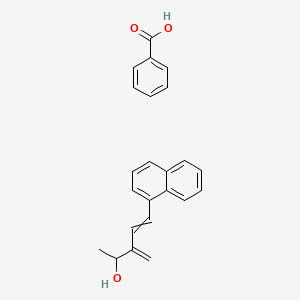
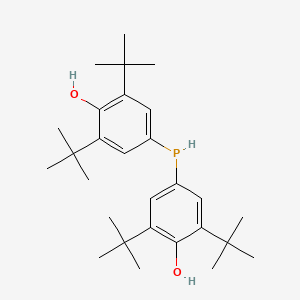
![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)
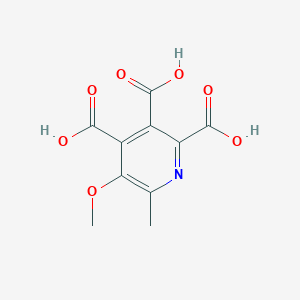
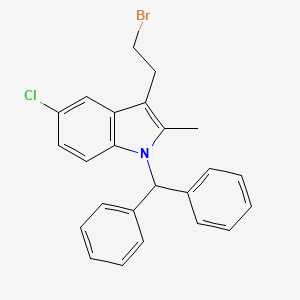
![Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-](/img/structure/B14198733.png)
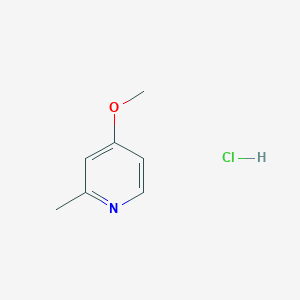
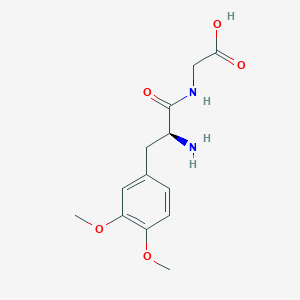

![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)
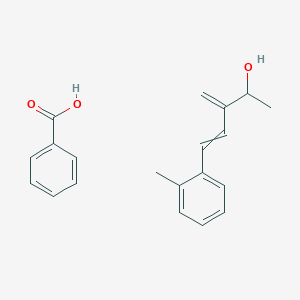

![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
